{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995229
InChI: InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol

CAS No.:

Cat. No.: VC15995229

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol
Standard InChI InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11)
Standard InChI Key UFIAWFXLZCQIBV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=CN=C2N1)CO

Introduction

Structural and Chemical Characteristics

The core structure of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol consists of a pyrrole ring fused to a pyrimidine ring, creating a planar bicyclic system. The methyl group at position 6 enhances lipophilicity, while the hydroxymethyl group at position 4 introduces a polar functional group capable of hydrogen bonding. Computational modeling of analogous compounds, such as (cis-3-{4-amino-5-[3-(4-methyl-7-oxa-bicyclo[2.2.1]hept-1-ylmethoxy)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclobutyl)-methanol (PubChem CID: 67035079), reveals that substituents at the 4- and 6-positions significantly influence molecular conformation and electronic distribution .

Table 1: Comparative Physicochemical Properties of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*Hydrogen Bond Donors
Target CompoundC₉H₁₁N₃O177.211.22
PubChem CID 67035079 C₂₅H₃₀N₄O₃434.53.83
PubChem CID 129900195 C₁₂H₁₆N₄O246.311.52
*Predicted using PubChem data and analogous calculations .

The hydroxymethyl group at position 4 enables derivatization into esters or ethers, a feature exploited in prodrug design . Nuclear magnetic resonance (NMR) studies of related compounds, such as [(3R)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanol (PubChem CID: 129900195), show characteristic shifts for aromatic protons (δ 8.24 ppm for pyrimidine H-2) and hydroxymethyl groups (δ 3.46 ppm) .

Synthetic Methodologies

The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol can be inferred from protocols for analogous pyrrolo[2,3-d]pyrimidines. A representative route involves:

  • Core Formation: Condensation of 4-amino-6-methylpyrrolo[2,3-d]pyrimidine with formaldehyde under basic conditions to introduce the hydroxymethyl group .

  • Protection and Deprotection: Use of pivaloyl groups to protect reactive sites during subsequent steps, followed by alkaline hydrolysis for final deprotection .

  • Microwave-Assisted Optimization: Microwave irradiation (100°C, 10 min) reduces reaction times compared to traditional heating (12 h at room temperature), improving yields from 55% to 80% .

Table 2: Comparison of Synthesis Conditions

StepConventional MethodMicrowave MethodYield Improvement
Cyclization12 h, RT10 min, 100°C+25%
Deprotection1 N NaOH, reflux1 N NaOH, refluxN/A

Key challenges include regioselectivity in substitution reactions and stability of the hydroxymethyl group under acidic conditions. Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of JAK1 inhibitors , could further diversify substituents.

CompoundTargetIC₅₀/EC₅₀Mechanism
JAK1 Inhibitor JAK12.1 nMATP-competitive
HCV Inhibitor NS5B Polymerase0.8 µMChain termination

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluating kinase selectivity and antiviral activity in vitro.

  • Prodrug Development: Investigating ester or carbonate derivatives to enhance pharmacokinetics.

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